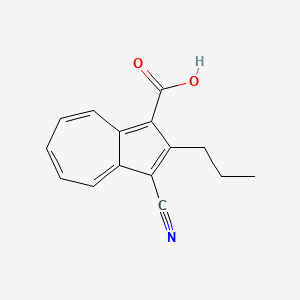
3-Cyano-2-propylazulene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2-propylazulene-1-carboxylic acid is an organic compound with a unique azulene structure Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons This compound is characterized by the presence of a cyano group (-CN) at the 3-position, a propyl group (-C3H7) at the 2-position, and a carboxylic acid group (-COOH) at the 1-position of the azulene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-propylazulene-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of azulene derivatives, followed by functional group modifications. For instance, the introduction of the cyano group can be achieved through nucleophilic substitution reactions, while the propyl group can be added via alkylation reactions. The carboxylic acid group is often introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions, as well as the use of specific solvents and reagents, are employed to scale up the production process. The choice of catalysts and reaction conditions is crucial to achieve efficient and cost-effective synthesis.
化学反応の分析
Types of Reactions
3-Cyano-2-propylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to an amine group (-NH2) under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions include various azulene derivatives with modified functional groups, such as azulene amines, esters, and halogenated azulenes
科学的研究の応用
3-Cyano-2-propylazulene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The unique azulene structure makes it valuable in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyano-2-propylazulene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
Azulene-1-carboxylic acid: Lacks the cyano and propyl groups, resulting in different chemical properties and reactivity.
2-Propylazulene: Lacks the cyano and carboxylic acid groups, making it less versatile in chemical reactions.
3-Cyanoazulene:
Uniqueness
3-Cyano-2-propylazulene-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano, propyl, and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial fields.
特性
CAS番号 |
819884-03-2 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
3-cyano-2-propylazulene-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO2/c1-2-6-11-13(9-16)10-7-4-3-5-8-12(10)14(11)15(17)18/h3-5,7-8H,2,6H2,1H3,(H,17,18) |
InChIキー |
OTPDHTBTSCXRCL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=CC=CC=CC2=C1C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
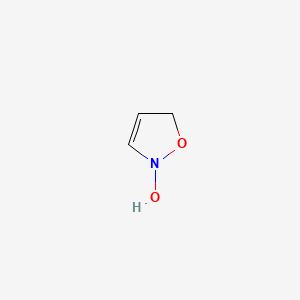


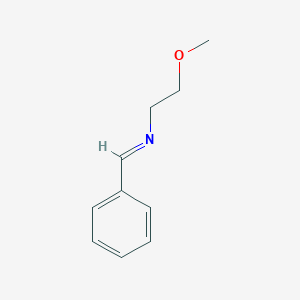
![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
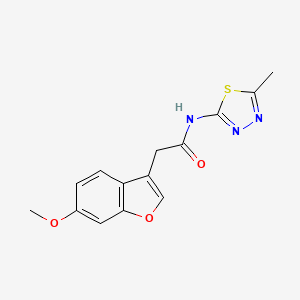
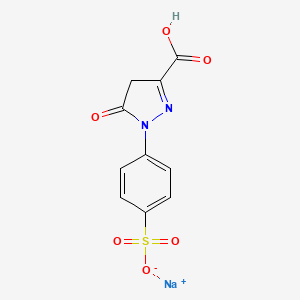
![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
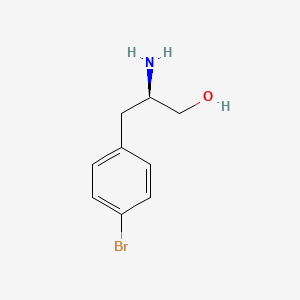
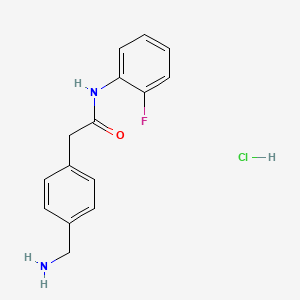
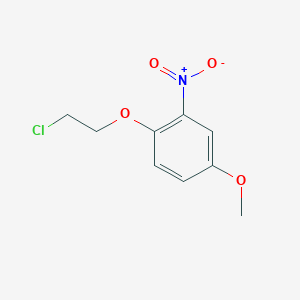
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
